molecular formula C14H16N6O5 B13420375 N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide

N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide

Cat. No.: B13420375
M. Wt: 348.31 g/mol
InChI Key: ASFMLMVKOFTICN-SOFYXZRVSA-N
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Description

N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, a glycine moiety, and a hydrazide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Glycine Moiety: Glycine is introduced to the triazine ring through a condensation reaction, often facilitated by catalysts or specific reagents.

    Hydrazide Formation: The final step involves the reaction of the intermediate with hydrazine derivatives to form the hydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, high-pressure reactors, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide stands out due to its unique combination of a triazine ring, glycine moiety, and hydrazide linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16N6O5

Molecular Weight

348.31 g/mol

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetamide

InChI

InChI=1S/C14H16N6O5/c1-24-9-4-3-8(5-10(9)25-2)6-16-18-11(21)7-15-12-13(22)17-14(23)20-19-12/h3-6H,7H2,1-2H3,(H,15,19)(H,18,21)(H2,17,20,22,23)/b16-6-

InChI Key

ASFMLMVKOFTICN-SOFYXZRVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)CNC2=NNC(=O)NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)OC

Origin of Product

United States

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